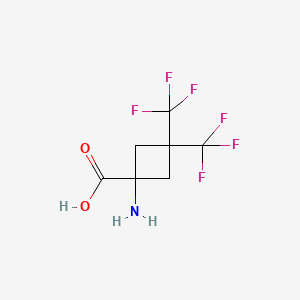
1-Amino-3,3-bis(trifluoromethyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3,3-bis(trifluoromethyl)cyclobutane-1-carboxylic acid is a unique compound characterized by its cyclobutane ring structure and the presence of trifluoromethyl groups.
Preparation Methods
The synthesis of 1-Amino-3,3-bis(trifluoromethyl)cyclobutane-1-carboxylic acid typically involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Industrial production methods may involve scalable synthetic routes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Amino-3,3-bis(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the carboxylic acid group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3,3-bis(trifluoromethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound’s unique properties make it valuable in various industrial processes.
Mechanism of Action
The mechanism by which 1-Amino-3,3-bis(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s stability and reactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-3,3-bis(trifluoromethyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid: This compound has a hydroxyl group instead of an amino group.
1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid:
Properties
Molecular Formula |
C7H7F6NO2 |
|---|---|
Molecular Weight |
251.13 g/mol |
IUPAC Name |
1-amino-3,3-bis(trifluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H7F6NO2/c8-6(9,10)5(7(11,12)13)1-4(14,2-5)3(15)16/h1-2,14H2,(H,15,16) |
InChI Key |
ONPSOWLACVUROP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(F)(F)F)C(F)(F)F)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















